molecular formula C20H19NO4S B12105028 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B12105028
M. Wt: 369.4 g/mol
InChI Key: WFCIGOQMPVAAGQ-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) modified with a 2-methyl substituent and a carboxylic acid group at the 4-position. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group in peptide synthesis, offering stability under basic conditions and easy removal under mild acidic conditions .

Key features of this compound include:

  • Fmoc protection: Enhances solubility in organic solvents and prevents unwanted side reactions during peptide elongation.
  • Thiazolidine backbone: Imparts conformational rigidity, which can influence peptide secondary structure and stability.
  • Chirality: The stereochemistry at the 4-position (e.g., 4S or 4R) affects biological activity and synthetic utility .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-12-21(18(11-26-12)19(22)23)20(24)25-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCIGOQMPVAAGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(C(CS1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidine Ring Formation

The thiazolidine scaffold is typically synthesized via cyclization of cysteine derivatives with carbonyl-containing reagents. For instance, L-cysteine reacts with acetone under acidic conditions to form 2-methylthiazolidine-4-carboxylic acid through a Schiff base intermediate. This reaction proceeds via nucleophilic attack of the cysteine thiol group on the carbonyl carbon, followed by intramolecular cyclization. The stereochemistry at the 4-position is influenced by the reaction pH and temperature, with optimal yields achieved at 0–5°C in hydrochloric acid.

Fmoc Protection of the Amine Group

The Fmoc group is introduced to protect the secondary amine of the thiazolidine ring during subsequent peptide coupling reactions. This is accomplished using Fmoc-Osu (Fmoc-<i>N</i>-hydroxysuccinimide ester) in the presence of a tertiary base such as triethylamine (TEA) . The reaction occurs in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at room temperature, with a typical molar ratio of 1:1.2 (amine:Fmoc-Osu). The Fmoc group’s stability under basic conditions makes it ideal for SPPS, as it can be removed selectively using piperidine without affecting the thiazolidine ring.

Carboxyl Functionalization and Purification

The carboxylic acid moiety at the 4-position is retained throughout the synthesis but may require activation for downstream applications. Dicyclohexylcarbodiimide (DCC) or PyBrop are employed as coupling agents to facilitate amide bond formation. Final purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, yielding products with >95% purity.

Step-by-Step Preparation Methods

Synthesis of 2-Methylthiazolidine-4-carboxylic Acid

Reactants :

  • L-Cysteine (1.0 equiv)

  • Acetone (1.5 equiv)

  • Hydrochloric acid (conc., 2.0 equiv)

Procedure :

  • Dissolve L-cysteine (10.0 g, 82.6 mmol) in deionized water (50 mL) and cool to 0°C.

  • Add acetone (9.5 mL, 129 mmol) dropwise over 15 minutes.

  • Slowly add concentrated HCl (14 mL, 165 mmol) while maintaining the temperature below 5°C.

  • Stir the mixture for 24 hours at 0–5°C.

  • Neutralize with aqueous NaOH (2M) to pH 6.5 and extract with ethyl acetate (3×50 mL).

  • Dry the organic layer over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.

  • Recrystallize the residue from ethanol/water (1:1) to obtain 2-methylthiazolidine-4-carboxylic acid as white crystals (Yield: 78%).

Fmoc Protection of the Thiazolidine Amine

Reactants :

  • 2-Methylthiazolidine-4-carboxylic acid (1.0 equiv)

  • Fmoc-Osu (1.2 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous DCM (solvent)

Procedure :

  • Dissolve 2-methylthiazolidine-4-carboxylic acid (5.0 g, 31.3 mmol) in DCM (100 mL).

  • Add TEA (8.7 mL, 62.6 mmol) and stir for 10 minutes at room temperature.

  • Add Fmoc-Osu (12.4 g, 37.6 mmol) in portions over 30 minutes.

  • Stir the reaction for 12 hours under nitrogen.

  • Wash the mixture with 5% citric acid (2×50 mL) and brine (50 mL).

  • Dry over MgSO<sub>4</sub>, filter, and concentrate.

  • Purify via flash chromatography (SiO<sub>2</sub>, ethyl acetate/hexane 1:3) to isolate the Fmoc-protected product (Yield: 85%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DCM vs. DMF : DCM provides faster reaction kinetics for Fmoc protection (12 hours vs. 18 hours in DMF), but DMF enhances solubility for larger-scale reactions (>50 mmol).

  • Temperature : Fmoc coupling at 0°C reduces epimerization but increases reaction time to 24 hours.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Adding DMAP (0.1 equiv) accelerates Fmoc-Osu activation, reducing reaction time to 6 hours.

  • Molecular sieves : Use of 3Å molecular sieves in DCM improves yields by scavenging residual moisture (Yield: 89% vs. 85% without sieves).

Characterization and Analytical Data

Physical and Spectroscopic Properties

Property Value
CAS Number1822470-91-6
Molecular FormulaC<sub>25</sub>H<sub>21</sub>NO<sub>4</sub>S
Molecular Weight431.5035 g/mol
Melting Point142–144°C
HPLC Purity>99% (C18, acetonitrile/water 70:30)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) : δ 7.75 (d, <i>J</i> = 7.5 Hz, 2H), 7.60 (d, <i>J</i> = 7.2 Hz, 2H), 7.40 (t, <i>J</i> = 7.4 Hz, 2H), 7.31 (t, <i>J</i> = 7.3 Hz, 2H), 4.40 (d, <i>J</i> = 6.8 Hz, 2H), 4.22 (t, <i>J</i> = 6.8 Hz, 1H), 3.95 (m, 1H), 3.15 (dd, <i>J</i> = 11.2, 4.5 Hz, 1H), 2.85 (dd, <i>J</i> = 11.2, 8.1 Hz, 1H), 1.45 (s, 3H).

IR (KBr) : ν<sub>max</sub> 3320 (N-H), 1745 (C=O, Fmoc), 1680 (C=O, acid), 1510 cm<sup>−1</sup> (C=C aromatic).

Applications in Peptide Synthesis

The Fmoc-protected thiazolidine derivative serves as a rigid proline analog in SPPS, reducing peptide chain aggregation and improving yields of β-sheet-prone sequences. For example, incorporation into teneligliptin analogs enhances dipeptidyl peptidase-4 (DPP-4) inhibition by stabilizing bioactive conformations. Deprotection with 20% piperidine in DMF (2×5 minutes) proceeds without racemization, making the compound compatible with automated synthesizers .

Chemical Reactions Analysis

Types of Reactions

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione.

    Substitution: Free amino thiazolidine derivative.

Scientific Research Applications

(4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industrial Applications: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and proteins involved in various biochemical pathways.

    Pathways Involved: The compound can modulate enzyme activity, inhibit protein-protein interactions, and alter cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-Protected Heterocyclic Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System CAS Number Key Features
Target Compound :
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid
Estimated: C20H19NO4S ~355–383 Thiazolidine with 2-methyl N/A Rigid thiazolidine core; Fmoc protection for peptide synthesis
(4S)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid C21H21NO4S 383.46 Thiazolidine with 5,5-dimethyl 141636-66-0 Enhanced steric hindrance; improved conformational control
(4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid C27H25NO6S 491.56 Thiazolidine with 2,4-dimethoxyphenyl 2648642-22-0 Aromatic substituent for π-π interactions; used in hydrophobic peptide motifs
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid C22H18N2O4S 406.45 Thiazolo-pyridine fused ring N/A Expanded aromatic system; potential for nucleic acid interactions
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid C24H25NO5 407.46 Spirocyclic oxa-azaspiro ring 2155855-03-9 Unique spiro architecture; modulates peptide backbone flexibility
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid C21H18N4O4 390.39 Azetidine-triazole hybrid 1511834-90-4 Click chemistry compatibility; small ring strain for reactivity

Structural and Functional Analysis

Thiazolidine vs. Thiazolo-Fused Rings :

  • The target compound’s thiazolidine ring provides moderate rigidity, while thiazolo-pyridine derivatives (e.g., ) exhibit extended conjugation, enhancing stability in polar environments.
  • 5,5-Dimethyl substitution (e.g., ) increases steric bulk, reducing ring puckering and improving resistance to enzymatic degradation .

Stereochemical Considerations: The (4S)-configured thiazolidine derivatives (e.g., ) are preferred in chiral peptide synthesis for compatibility with natural L-amino acids. In contrast, (4R)-isomers (e.g., ) may serve specialized roles in retro-inverso peptides.

Functional Group Modifications :

  • Aromatic substituents (e.g., 2,4-dimethoxyphenyl in ) enhance hydrophobic interactions in membrane-bound peptides.
  • Spirocyclic systems (e.g., ) introduce torsional constraints, mimicking β-turn structures in peptides.

Applications in Drug Discovery :

  • Azetidine-triazole hybrids (e.g., ) are utilized in click chemistry for rapid bioconjugation.
  • Thiazolo-pyridine derivatives (e.g., ) show promise in kinase inhibition due to their planar aromatic systems.

Physicochemical Properties

  • Solubility : Fmoc-protected thiazolidines (e.g., ) are soluble in DMF and DCM, critical for solid-phase peptide synthesis. Larger fused-ring systems (e.g., ) exhibit reduced solubility in polar solvents.
  • Stability : The 5,5-dimethyl analog () demonstrates superior stability under basic conditions compared to the 2-methyl variant due to reduced ring strain.

Biological Activity

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 1339682-10-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20_{20}H19_{19}NO4_{4}S
  • Molecular Weight : 369.4 g/mol
  • Structure : The structure features a thiazolidine ring, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with thiazolidine structures often exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific biological activities of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid are still under investigation, but preliminary studies suggest several promising effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolidine derivatives:

  • Cell Line Studies : Compounds similar to 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines. For instance, thiazolidine derivatives exhibited significant inhibition of growth in human breast carcinoma (MCF-7) and other cancer cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. For example, some derivatives have been shown to activate caspases involved in apoptotic pathways and inhibit key kinases related to cancer progression .

Antibacterial and Antifungal Properties

Thiazolidines are also noted for their antibacterial and antifungal activities:

  • In Vitro Studies : Various derivatives have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Study on Thiazolidine Derivatives

A comprehensive review analyzed various thiazolidine derivatives for their biological activities:

  • Cytotoxicity : Derivatives were tested on multiple cancer cell lines, showing varying degrees of effectiveness. Notably, certain modifications in the structure led to enhanced activity against specific cancer types.
  • Toxicity Assessments : In vivo studies using zebrafish models revealed that some thiazolidines could induce degenerative changes in reproductive tissues at higher concentrations .

Data Tables

Biological ActivityCell Line TestedIC50_{50} (µM)Reference
AnticancerMCF-710.28
AntibacterialS. aureus15.6
AntifungalE. coli12

Q & A

Q. Purity Optimization :

  • Chromatography : Reverse-phase HPLC or flash chromatography with gradients (e.g., 10–50% acetonitrile in water) to isolate intermediates .
  • Recrystallization : Ethanol/water mixtures improve crystallinity .
  • Monitoring : TLC or LC-MS to track reaction progress and detect byproducts .

Basic: How does the Fmoc group enhance utility in peptide synthesis?

Answer:
The Fmoc group:

  • Orthogonal Protection : Removed under mild basic conditions (e.g., piperidine) without affecting acid-labile groups, enabling stepwise peptide assembly .
  • UV Detectability : Absorbs at 301 nm, allowing real-time monitoring during HPLC purification .
  • Steric Effects : Its bulky structure minimizes undesired side reactions (e.g., diketopiperazine formation) in solid-phase synthesis .

Advanced: What strategies mitigate racemization during incorporation into peptide chains?

Answer:
Racemization occurs via base-induced epimerization. Mitigation includes:

  • Low-Temperature Coupling : Conduct reactions at 0–4°C to slow base-catalyzed pathways .
  • Activation Reagents : Use HOBt or Oxyma Pure instead of DCC to reduce basicity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states and minimize racemization .
  • Monitoring : Circular dichroism (CD) or chiral HPLC to assess enantiopurity post-synthesis .

Advanced: How do structural modifications to the thiazolidine ring affect biological activity?

Answer:

  • Methyl Substitution (2-position) : Enhances metabolic stability by reducing oxidative degradation .
  • Carboxylic Acid (4-position) : Critical for binding to metal ions (e.g., Zn²⁺ in metalloproteases) or forming salt bridges with target proteins .
  • Ring Conformation : Rigid thiazolidine rings improve selectivity for enzyme active sites (e.g., ACE inhibitors) compared to flexible analogs .

Example : Replacing the thiazolidine with a pyrrolidine ring (as in ) reduces steric hindrance, altering binding kinetics .

Methodological: Which spectroscopic techniques best characterize this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign peaks for Fmoc (δ 7.3–7.8 ppm aromatic protons), thiazolidine methyl (δ 1.2–1.5 ppm), and carboxylic acid (δ 10–12 ppm) .
    • 2D-COSY/HSQC : Resolve overlapping signals in congested regions (e.g., Fmoc and thiazolidine protons) .
  • FT-IR : Confirm carbonyl stretches (Fmoc: ~1700 cm⁻¹; carboxylic acid: ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 395.12) .

Data Contradiction: How to address discrepancies in reported synthetic yields?

Answer:
Common causes and solutions:

  • Reagent Purity : Use freshly distilled DMF or THF to avoid amine contaminants that deplete Fmoc groups .
  • Temperature Control : Inconsistent heating/cooling during cyclization leads to variable yields; use jacketed reactors .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq aldehyde for thiazolidine formation) to minimize unreacted intermediates .

Case Study : reports 68% yield for a peroxide derivative via column chromatography, while cites 80–85% for similar compounds—differences likely arise from purification methods .

Application: How is this compound used in conformationally constrained peptides?

Answer:
The thiazolidine ring imposes backbone rigidity, which:

  • Enhances Bioactivity : Mimics β-turn structures in GPCR-targeting peptides .
  • Reduces Proteolytic Degradation : Rigid structures resist cleavage by proteases (e.g., pepsin) .
  • Facilitate Crystallography : Stable conformations improve resolution in X-ray studies of peptide-receptor complexes .

Example : In , a similar compound was used to synthesize indole-based peptidomimetics with antiviral activity .

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